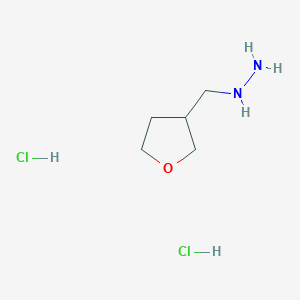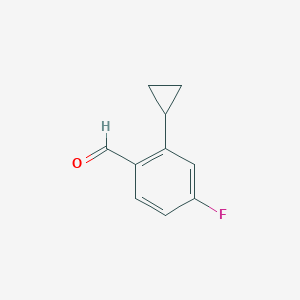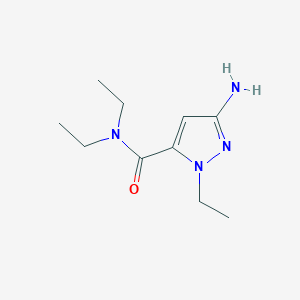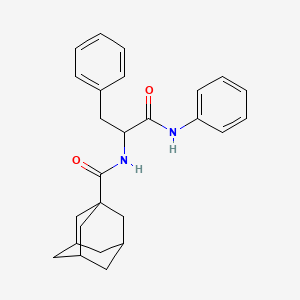
2-(adamantanylcarbonylamino)-3-phenyl-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(adamantanylcarbonylamino)-3-phenyl-N-phenylpropanamide” is a complex organic molecule. It contains an adamantane group, which is a type of polycyclic hydrocarbon with unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Molecular Structure Analysis
The adamantane group in the molecule is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .科学的研究の応用
Pharmacological Applications
P2X7 Receptor Antagonism : Adamantanyl benzamide derivatives, closely related to 2-(adamantanylcarbonylamino)-3-phenyl-N-phenylpropanamide, have been identified as potent P2X7R antagonists. These compounds, particularly trifluorinated benzamide, exhibit improved metabolic stability and physicochemical properties, showing effectiveness in the presence of several known P2X7R polymorphisms (Wilkinson et al., 2017).
Cholinesterase Inhibition : Adamantyl-based ester derivatives exhibit inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with potential applications in treating conditions like Alzheimer’s disease. Molecular docking analyses suggest that these compounds bind predominantly to the peripheral anionic sites of target proteins (Kwong et al., 2017).
Cancer Cell Growth Inhibition : Adamantyl-substituted retinoid-derived molecules have been shown to induce cell-cycle arrest and apoptosis in leukemia and cancer cells, potentially offering new avenues for cancer treatment. These compounds interact with the orphan nuclear receptor small heterodimer partner (SHP) and exhibit anti-proliferative activities (Dawson et al., 2007).
Material Science Applications
- Electroactive Polymers : Adamantylphenoxy-substituted triphenylamine units have been used to create novel electroactive aromatic polyamides and polyimides. These materials demonstrate good solubility, thermal stability, and electrochromic properties, making them suitable for various high-performance applications (Hsiao et al., 2009).
Chemistry Applications
Synthesis of Cinnamic Acid Derivatives : Adamantane units have been used in the synthesis of novel derivatives of cinnamic acids, showing potential as multitarget agents with inhibitory activities against enzymes like trypsin and lipoxygenase (Peperidou et al., 2017).
Functionalization of C(sp3)–H Bonds : Research has focused on the palladium-catalyzed arylation of adamantane derivatives, a challenging strategy due to the bulky and unactivated nature of these compounds. This work paves the way for further pharmaceutical research and the synthesis of optically pure arylated adamantane derivatives (Fan et al., 2016).
Molecular Docking Studies : Studies on adamantyl-based derivatives have also included molecular docking to understand their binding and interaction mechanisms, which is crucial for the development of pharmaceutical applications (Kwong et al., 2017).
将来の方向性
作用機序
If you have access to a research facility, you might consider conducting in vitro and in vivo studies to learn more about this compound. Please remember to follow all ethical guidelines and safety procedures if you decide to do so.
Adamantane derivatives have been studied for their potential use in medicine, and some have been found to have antiviral, anti-amyloid, and other activities . .
特性
IUPAC Name |
N-(1-anilino-1-oxo-3-phenylpropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-24(27-22-9-5-2-6-10-22)23(14-18-7-3-1-4-8-18)28-25(30)26-15-19-11-20(16-26)13-21(12-19)17-26/h1-10,19-21,23H,11-17H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAJEGDZVOBWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
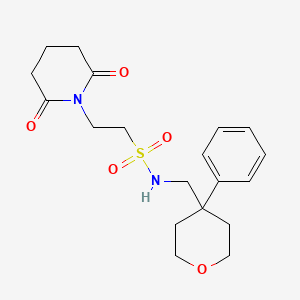
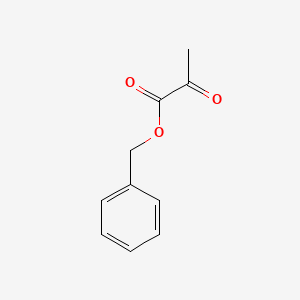
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2618287.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2618288.png)
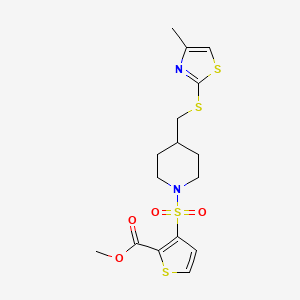
![N-[[1-Ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2618290.png)
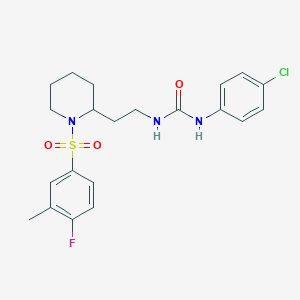
![3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2618295.png)
![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2618297.png)
![1-[3-({3-[(2,5-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2618298.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2618301.png)
